molecular formula C13H15FN6O3 B11259243 4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 573709-17-8

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11259243
CAS No.: 573709-17-8
M. Wt: 322.30 g/mol
InChI Key: XYKKQDHKIRFDIA-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a fluorophenyl group, a methoxyethyl group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with appropriate nucleophiles under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The fluorophenyl and methoxyethyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine core.

Scientific Research Applications

N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and nitro groups can enhance its binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine include other pyrimidine derivatives with different substituents, such as:

  • N4-(4-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-(4-bromophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

The uniqueness of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to other similar compounds.

Properties

CAS No.

573709-17-8

Molecular Formula

C13H15FN6O3

Molecular Weight

322.30 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C13H15FN6O3/c1-23-7-6-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-8(14)3-5-9/h2-5H,6-7H2,1H3,(H4,15,16,17,18,19)

InChI Key

XYKKQDHKIRFDIA-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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